molecular formula C6H4IN3O B12990198 4-Iodoisoxazolo[5,4-b]pyridin-3-amine

4-Iodoisoxazolo[5,4-b]pyridin-3-amine

Cat. No.: B12990198
M. Wt: 261.02 g/mol
InChI Key: KWEQASLHYZQPSN-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Organic and Medicinal Chemistry

Fused heterocyclic compounds, which consist of two or more rings sharing atoms, are a cornerstone of modern organic and medicinal chemistry. airo.co.in These structures are not merely chemical curiosities; they are integral to the development of new therapeutic agents and materials. airo.co.inijprajournal.com Their rigid, three-dimensional architectures provide a defined orientation of functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors. rroij.com This structural pre-organization can lead to enhanced potency and selectivity. rroij.com

The fusion of different heterocyclic rings creates novel chemical entities with unique electronic and steric properties, expanding the accessible chemical space for drug discovery. researchgate.net Researchers have successfully developed drugs based on fused heterocyclic systems for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. airo.co.in The continuous development of innovative synthetic methodologies to access diverse and complex fused heterocycles is a critical driver of progress in the pharmaceutical industry. researchgate.net

Overview of the Isoxazole (B147169) and Pyridine (B92270) Moieties as Key Structural Components

The isoxazolo[5,4-b]pyridine (B12869864) scaffold is constructed from two fundamental heterocyclic rings: isoxazole and pyridine. Each contributes distinct and valuable properties to the fused system.

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. ijpcbs.com This arrangement makes it an electron-rich aromatic system. nih.govnih.gov The isoxazole moiety is found in several natural products and is a key component in numerous commercially available drugs, demonstrating a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer effects. ijpcbs.comnanobioletters.comrsc.orgnih.gov Its versatility also extends to its role as a synthetic intermediate, as the weak N-O bond can be strategically cleaved to reveal other functional groups. nih.govnih.gov

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is an isostere of benzene. rsc.org The nitrogen atom imparts basicity to the ring and provides a site for hydrogen bonding, which is critical for molecular recognition in biological systems. rsc.orgbiosynce.comnumberanalytics.com Pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals, serving as essential building blocks, solvents, and catalysts. rsc.orgbiosynce.comalgoreducation.combyjus.com The pyridine scaffold is present in many natural products, including alkaloids and vitamins. rsc.org

The combination of these two rings in the isoxazolo[5,4-b]pyridine core results in a privileged structure that has been explored for various therapeutic applications, including anticancer and antibacterial activities. researchgate.net

Academic and Research Rationale for Investigating the 4-Iodoisoxazolo[5,4-b]pyridin-3-amine Scaffold

The specific compound, This compound , is of significant interest to researchers primarily due to its functionality as a versatile synthetic intermediate. While direct biological data on this specific molecule is limited in publicly accessible literature, its structure provides a clear rationale for its investigation.

The Amino Group (–NH₂): The 3-amino group serves as a crucial handle for further chemical modifications. It can be readily acylated, alkylated, or used to form Schiff bases, allowing for the synthesis of a diverse library of derivatives. nih.gov Research on related 3-aminoisoxazolo[5,4-b]pyridines has shown that derivatization at this position can lead to compounds with significant antiproliferative activity against various tumor cell lines. nih.gov

The Iodo Group (–I): The iodine atom at the 4-position is a key feature for synthetic chemists. Halogenated aromatic rings, particularly those containing iodine or bromine, are highly valued substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. sigmaaldrich.com These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide variety of other molecular fragments to the core scaffold. This capability is fundamental to structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity. rroij.com

The investigation of the isoxazolo[5,4-b]pyridine core itself is driven by the promising biological activities observed in its analogs. For instance, derivatives of the isomeric pyrazolo[3,4-b]pyridine have shown potent activities as tubulin polymerization inhibitors and have demonstrated anti-angiogenic effects. nih.gov Others have been investigated as probes for β-amyloid plaques in Alzheimer's disease research. mdpi.com Similarly, thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key target in cancer therapy. nih.gov These findings for related fused pyridine systems provide a strong impetus for the synthesis and evaluation of new isoxazolo[5,4-b]pyridine derivatives, for which This compound is a pivotal starting material.

Physicochemical Properties of this compound
PropertyValue
CAS Number1252989-39-1 bldpharm.com
Chemical FormulaC₆H₄IN₃O
Molecular Weight261.02 g/mol
AppearanceData not publicly available
SolubilityData not publicly available

Interdisciplinary Relevance of Halogenated Heterocycles in Chemical Sciences

Halogenated heterocycles are organic compounds that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) as part of their structure. sigmaaldrich.com The introduction of a halogen atom into a heterocyclic molecule is a common and powerful strategy in medicinal chemistry and materials science. researchgate.net

In drug development, halogenation can significantly improve the pharmacological profile of a compound. Benefits include:

Increased Membrane Permeability: Halogens can increase the lipophilicity of a molecule, which can facilitate its ability to cross biological membranes, including the blood-brain barrier. researchgate.net

Enhanced Binding Affinity: Halogen atoms can participate in a specific, non-covalent interaction known as a "halogen bond." This interaction, where the halogen acts as an electrophilic species, can contribute to stronger and more specific binding to target macromolecules like proteins. researchgate.netacs.org

Metabolic Stability: The presence of a halogen can block sites on a molecule that are susceptible to metabolic degradation, thereby prolonging the drug's duration of action. researchgate.net

In synthetic chemistry, halogenated heterocycles are indispensable building blocks. sigmaaldrich.com The carbon-halogen bond provides a reactive site for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. sigmaaldrich.com This allows chemists to construct complex molecular architectures from simpler, readily available starting materials. The strategic use of halogenation is therefore a key element in the design and synthesis of new functional molecules across the chemical sciences.

Biological Activities of Related Fused Pyridine Systems
Fused Pyridine ScaffoldReported Biological ActivityReference
Isoxazolo[4,5-b]pyridinesAntibacterial, Anticancer, Cytotoxic researchgate.net
3-Substituted aminoisoxazolo[5,4-b]pyridinesAntiproliferative nih.gov
Pyrazolo[3,4-b]pyridinesTubulin Polymerization Inhibition, Anti-angiogenic nih.gov
Thiazolo[5,4-b]pyridinesPI3K Inhibition nih.gov
Pyrazolo[3,4-b]pyridinesβ-Amyloid Plaque Binding mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4IN3O

Molecular Weight

261.02 g/mol

IUPAC Name

4-iodo-[1,2]oxazolo[5,4-b]pyridin-3-amine

InChI

InChI=1S/C6H4IN3O/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H2,8,10)

InChI Key

KWEQASLHYZQPSN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1I)C(=NO2)N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Iodoisoxazolo 5,4 B Pyridin 3 Amine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Isoxazolo[5,4-b]pyridine (B12869864) Core

Strategy A: Annulation of a Pyridine (B92270) Ring onto a Pre-functionalized Isoxazole (B147169) Core: This common approach involves disconnecting the pyridine ring, typically across the C4-C4a and N5-C6 bonds or similar positions. The synthesis, therefore, begins with a suitably substituted isoxazole, most commonly a 5-aminoisoxazole derivative. researchgate.netnih.gov This precursor then undergoes a cyclization reaction with a three-carbon component (or equivalent) to form the fused pyridine ring. This strategy is advantageous as it allows for early introduction of substituents on the isoxazole ring, such as the 3-amino group (or a precursor) required for the target compound.

Strategy B: Annulation of an Isoxazole Ring onto a Pre-functionalized Pyridine Core: An alternative disconnection breaks the O1-N2 and C3a-C4 bonds of the isoxazole ring. This strategy starts with a substituted pyridine derivative, for example, a 2-chloro-3-nitropyridine. researchgate.netnih.gov A series of functional group manipulations on the pyridine starting material generates the necessary components to form the isoxazole ring, often via an intramolecular nucleophilic substitution or cyclization. nih.gov This method is useful when specific pyridine substitution patterns are desired.

Retrosynthetic StrategyKey DisconnectionStarting Material TypeDescription
A Pyridine Ring AnnulationFunctionalized Isoxazole (e.g., 5-Aminoisoxazole)A pyridine ring is constructed onto an existing isoxazole scaffold using reagents that provide the necessary carbon and nitrogen atoms.
B Isoxazole Ring AnnulationFunctionalized Pyridine (e.g., 2-Halo-3-nitropyridine)An isoxazole ring is formed on a pre-existing, appropriately substituted pyridine ring, often through intramolecular cyclization. researchgate.netnih.gov

Development and Optimization of Synthetic Pathways to Isoxazolo[5,4-b]pyridines

Building upon the retrosynthetic framework, various synthetic methodologies have been developed to construct the isoxazolo[5,4-b]pyridine core with efficiency and diversity.

The annulation of a pyridine ring onto a 5-aminoisoxazole precursor is a widely employed and versatile method. The reaction of 5-amino-3-methylisoxazole (B44965) with various α,β-unsaturated ketones has been shown to produce the corresponding isoxazolo[5,4-b]pyridines regioselectively. nih.gov Similarly, reagents like ethyl 2-cyano-3-ethoxyacrylate can react with 5-aminoisoxazoles to yield functionalized isoxazolo[5,4-b]pyridines, such as ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate. clockss.org The mechanism often involves a sequence of Michael addition followed by intramolecular cyclization and subsequent aromatization. researchgate.net

To streamline the synthesis of complex isoxazolo[5,4-b]pyridines, multi-component reactions (MCRs) have proven to be highly effective. These reactions combine three or more starting materials in a single pot to form the product, which incorporates portions of all reactants. A notable example is the one-pot reaction between an aromatic aldehyde, 3-methylisoxazol-5-amine, and an active methylene (B1212753) compound such as tetronic acid or 1,3-indanedione. researchgate.net This approach allows for the rapid generation of a library of structurally diverse polycyclic-fused isoxazolo[5,4-b]pyridines. scispace.com For instance, the reaction with dimedone as the active methylene component leads to the formation of 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones. nih.govresearchgate.net

Reactant 1Reactant 2Reactant 3Product TypeYield Range
Aromatic Aldehyde3-Methylisoxazol-5-amineTetronic AcidIsoxazolo[5,4-b]pyridine67-90%
Aromatic Aldehyde3-Methylisoxazol-5-amine1,3-IndanedioneIndeno-fused Isoxazolo[5,4-b]pyridine67-90%
Aromatic Aldehyde3-Methylisoxazol-5-amineDimedoneIsoxazolo[5,4-b]quinolin-5(6H)-one36-79%

The efficiency of MCRs and other synthetic pathways can be significantly enhanced through the use of microwave irradiation. researchgate.net Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. The three-component synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines has been successfully performed under microwave irradiation, often completing in minutes rather than hours. researchgate.netscispace.com

Modern synthetic efforts increasingly focus on environmentally benign methodologies. In the context of isoxazolo[5,4-b]pyridine synthesis, green chemistry principles have been successfully applied. One significant advancement is the use of water as a solvent for microwave-assisted multi-component reactions, which avoids the use of volatile and often toxic organic solvents. researchgate.net In some protocols, these aqueous MCRs can proceed efficiently without any added catalyst, further enhancing their green credentials. researchgate.net Additionally, ultrasound irradiation has been utilized as an energy source to promote the synthesis of isoxazolo[5,4-b]pyridines, representing another green, energy-efficient technique that can accelerate reaction rates. researchgate.netresearchgate.net

Selective Halogenation Strategies for Introducing Iodine at the C-4 Position

The final step in the synthesis of the target compound is the selective introduction of an iodine atom at the C-4 position of the isoxazolo[5,4-b]pyridin-3-amine (B1303197) core. While specific literature for the direct iodination of this exact substrate is not detailed, the reaction is highly feasible based on the principles of electrophilic aromatic substitution on activated heterocyclic systems. wikipedia.orgmasterorganicchemistry.com

The 3-amino group is a powerful electron-donating group, which strongly activates the heterocyclic ring system towards electrophilic attack. byjus.com By resonance, the amino group increases electron density at the positions ortho and para to it. In the isoxazolo[5,4-b]pyridin-3-amine framework, the C-4 position is ortho to the C-3 amino group, making it the most nucleophilic and, therefore, the most likely site for electrophilic substitution.

The iodination can be achieved using various electrophilic iodinating reagents under mild conditions. Common and effective methods include:

Molecular Iodine with an Oxidizing Agent: A combination of molecular iodine (I₂) with an oxidizing agent such as nitric acid, iodic acid (HIO₃), or hydrogen peroxide is used to generate a more potent electrophilic iodine species, often denoted as "I+". wikipedia.orgmasterorganicchemistry.com

N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine, often used with a catalytic amount of acid, for the iodination of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgcapes.gov.br

Disulfide-Catalyzed Iodination: A catalytic amount of a disulfide can activate an iodine source like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) to promote the electrophilic iodination of electron-rich aromatics under mild conditions. nih.gov

The reaction mechanism involves the attack of the electron-rich C-4 position of the pyridine ring onto the electrophilic iodine species, forming a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a weak base re-establishes the aromaticity of the pyridine ring and yields the final 4-iodo product. masterorganicchemistry.com The high regioselectivity is driven by the strong activating and directing effect of the C-3 amino group.

Direct Iodination Methods and Reaction Optimization

Direct iodination of the isoxazolo[5,4-b]pyridin-3-amine scaffold presents a straightforward route to the desired 4-iodo derivative. A common and effective method for the iodination of related isoxazole systems involves the use of N-iodosuccinimide (NIS) in the presence of an acid, such as trifluoroacetic acid (TFA) nih.gov. This approach is particularly useful for the iodination of aromatic compounds, including those that are deactivated.

While specific optimized conditions for the direct iodination of isoxazolo[5,4-b]pyridin-3-amine are not extensively detailed in the public domain, the general procedure for similar substrates suggests that the reaction likely proceeds by treating the starting material with NIS in a suitable solvent, with TFA acting as a catalyst to enhance the electrophilicity of the iodine source. The reaction conditions, such as temperature and reaction time, would require optimization to maximize the yield and selectivity for the 4-iodo product.

A hypothetical reaction scheme based on this methodology is presented below:

Table 1: Hypothetical Reaction Conditions for Direct Iodination

Reagent 1Reagent 2SolventCatalystTemperatureReaction TimeProduct
Isoxazolo[5,4-b]pyridin-3-amineN-Iodosuccinimide (NIS)Dichloromethane (DCM) or AcetonitrileTrifluoroacetic Acid (TFA)Room TemperatureSeveral hours4-Iodoisoxazolo[5,4-b]pyridin-3-amine

Further research would be necessary to establish the optimal parameters for this specific transformation.

Synthesis via Pre-functionalized Building Blocks

An alternative and often more controlled approach involves the synthesis of the isoxazolo[5,4-b]pyridine ring system from building blocks that already contain the desired iodine substituent. This strategy allows for the regioselective placement of the iodine atom. A plausible synthetic route could start from a readily available, pre-functionalized pyridine derivative, such as a 2-chloro-3-nitro-4-iodopyridine.

The synthesis would proceed through the annulation of the isoxazole ring onto the pre-iodinated pyridine core. This can be achieved via a multi-step sequence, for instance, by reacting the 4-iodopyridine (B57791) derivative with a compound that can introduce the necessary functionalities for isoxazole ring formation, followed by cyclization. One such general approach involves the intramolecular nucleophilic substitution of a nitro group to form the isoxazole ring researchgate.netbeilstein-journals.orgnih.gov.

Synthetic Transformations Involving the 3-Amino Group for Functional Diversification

The 3-amino group of this compound is a key site for introducing molecular diversity. A variety of derivatization reactions can be performed on this primary amine to generate a library of analogues with potentially diverse biological activities.

Derivatization Reactions of the Primary Amine (e.g., Sulfonamide Formation)

The formation of sulfonamides from primary amines is a well-established and widely used transformation in medicinal chemistry. For the parent compound, 3-aminoisoxazolo[5,4-b]pyridine, a series of novel sulfonamide derivatives have been synthesized by reacting it with various aryl sulfonyl chlorides nih.govresearchgate.net. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. Both conventional heating and microwave irradiation have been successfully employed for this transformation nih.gov.

Table 2: Representative Sulfonamide Derivatives of 3-Aminoisoxazolo[5,4-b]pyridine nih.govresearchgate.net

Amine Starting MaterialSulfonyl ChlorideProduct
3-Aminoisoxazolo[5,4-b]pyridineBenzenesulfonyl chlorideN-(Isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide
3-Aminoisoxazolo[5,4-b]pyridine4-Methylbenzenesulfonyl chlorideN-(Isoxazolo[5,4-b]pyridin-3-yl)-4-methylbenzenesulfonamide
3-Aminoisoxazolo[5,4-b]pyridine4-Chlorobenzenesulfonyl chloride4-Chloro-N-(isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide
3-Aminoisoxazolo[5,4-b]pyridine4-Methoxybenzenesulfonyl chlorideN-(Isoxazolo[5,4-b]pyridin-3-yl)-4-methoxybenzenesulfonamide

Exploration of Subsequent Chemical Transformations

The presence of the iodine atom at the 4-position of the sulfonamide derivatives opens up avenues for a wide range of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a versatile handle for introducing various substituents, thereby enabling extensive structural diversification.

Potential subsequent reactions include, but are not limited to:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to introduce new amino substituents.

Stille Coupling: Reaction with organostannanes.

These transformations would allow for the synthesis of a vast library of novel 4-substituted-isoxazolo[5,4-b]pyridin-3-amine derivatives, which could be screened for various biological activities. The specific conditions for these coupling reactions would need to be optimized for the particular substrate and coupling partner.

Comprehensive Spectroscopic Characterization and Advanced Structure Elucidation of 4 Iodoisoxazolo 5,4 B Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy would be the primary tool for elucidating the precise structure of 4-Iodoisoxazolo[5,4-b]pyridin-3-amine.

¹H NMR: Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the amine group. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the fused isoxazole (B147169) ring, the pyridine nitrogen, and the iodine atom. The protons on the pyridine ring would likely appear as doublets or doublets of doublets, with their coupling constants (J values) providing information about their connectivity. The NH₂ protons would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-58.0 - 8.5d5.0 - 6.0
H-67.0 - 7.5d5.0 - 6.0
NH₂5.0 - 7.0br s-

¹³C NMR: Elucidation of the Carbon Skeleton and Quaternary Carbons

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. It would show signals for each unique carbon atom in the isoxazolo[5,4-b]pyridine (B12869864) ring system. The carbon atom attached to the iodine (C-4) would be significantly shifted downfield. Quaternary carbons, such as those at the ring fusion and within the isoxazole ring, would also be identifiable.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-3155 - 165
C-490 - 100
C-5150 - 155
C-6120 - 125
C-7a140 - 145
C-3a150 - 160

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations (2-3 bonds) between protons and carbons, which is critical for piecing together the entire molecular structure and confirming the position of the iodine atom and the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to confirm the regiochemistry of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

HRMS would be used to determine the exact molecular weight of this compound with high precision. This would allow for the unambiguous determination of its molecular formula (C₆H₄IN₃O). The isotopic pattern of iodine would also be observable. Fragmentation analysis would provide further structural confirmation by showing characteristic losses of fragments such as CO, HCN, and iodine.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺261.9477

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy would be employed to identify the key functional groups present in the molecule.

Vibrational Analysis of N-H and Aromatic C-H Stretches

The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would be observed around 3000-3100 cm⁻¹. Other characteristic vibrations for the C=N and C=C bonds of the heterocyclic system would also be present in the fingerprint region.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric)3400 - 3500
N-H Stretch (symmetric)3300 - 3400
Aromatic C-H Stretch3000 - 3100
C=N / C=C Stretch1500 - 1650
C-I Stretch500 - 600

X-ray Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's connectivity, stereochemistry, and conformation, along with detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For novel compounds like those in the isoxazolo[5,4-b]pyridine family, X-ray crystallography is crucial for validating the proposed structure derived from synthetic routes and other spectroscopic methods. The analysis of related heterocyclic systems, such as pyrazolo[3,4-b]pyridines and triazolopyridines, frequently relies on this technique to confirm structural assignments and understand packing motifs within the crystal lattice. nih.govmdpi.com

However, a thorough review of the current scientific literature and crystallographic databases indicates that no public crystal structure determination for this compound has been reported. Consequently, specific crystallographic data such as unit cell parameters, space group, and atomic coordinates for this particular compound are not available. The successful crystallization and analysis of this compound would be a valuable contribution to the field, providing a definitive structural benchmark.

Elemental Analysis for Overall Compositional Validation

Elemental analysis is a cornerstone analytical procedure used to determine the mass percentage of the constituent elements within a sample. This technique provides an empirical formula for the compound, which can be compared against the theoretical composition calculated from its proposed molecular formula. It serves as a fundamental check for the purity and identity of a synthesized compound. For nitrogen-containing heterocyclic compounds, accurate determination of carbon, hydrogen, and nitrogen is standard practice.

The molecular formula for this compound is C₆H₄IN₃O, corresponding to a molecular weight of 261.02 g/mol . bldpharm.com The theoretical elemental composition is a critical benchmark for experimental validation. In the synthesis of related heterocyclic structures, elemental analysis is routinely cited as a method of characterization to confirm that the isolated compound matches the expected atomic makeup. researchgate.net

Below is the calculated theoretical elemental composition for this compound.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) % Composition
Carbon C 12.011 27.61%
Hydrogen H 1.008 1.54%
Iodine I 126.90 48.62%
Nitrogen N 14.007 16.09%
Oxygen O 15.999 6.13%

Calculations are based on the molecular formula C₆H₄IN₃O and standard atomic weights.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a range of powerful techniques essential for the separation, identification, and purification of chemical compounds. For a specialized substance like this compound, chromatographic methods are indispensable for ensuring high purity, which is critical for subsequent research or use as a synthetic intermediate.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary methods for the analysis of this compound. bldpharm.com HPLC is used to assess the purity by separating the target molecule from any starting materials, byproducts, or degradation products. Studies on analogous pyridine derivatives often employ reverse-phase HPLC (RP-HPLC) with an octadecylsilane (B103800) (C18) stationary phase. nih.gov Elution is typically achieved using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, with detection commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. nih.gov LC-MS provides an added layer of confirmation by coupling the chromatographic separation with mass analysis, verifying the molecular weight of the eluted components.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a chemical reaction and to make a preliminary assessment of the purity of the product. For related heterocyclic compounds, TLC on silica (B1680970) gel plates is a standard approach. nih.gov

Column Chromatography is the workhorse technique for the purification of multi-gram quantities of compounds in a synthetic chemistry setting. After synthesis, the crude product of this compound would typically be purified via column chromatography, using a solid stationary phase like silica gel and a carefully selected liquid mobile phase to separate the desired product from impurities. nih.govmdpi.com

Table 2: Chromatographic Methods for this compound

Method Application Typical Stationary Phase Common Use
HPLC Purity Assessment, Quantitative Analysis Octadecylsilane (C18) Verifying final product purity with high resolution. bldpharm.comnih.gov
LC-MS Purity Assessment, Identity Confirmation Octadecylsilane (C18) Separating components and confirming their molecular weight. bldpharm.com
TLC Reaction Monitoring, Purity Check Silica Gel Rapidly assessing reaction completion and sample complexity. nih.gov

Computational Chemistry Investigations of 4 Iodoisoxazolo 5,4 B Pyridin 3 Amine

Application of Quantum Chemical Methods for Electronic Structure Analysis

There are no specific studies applying quantum chemical methods to determine the electronic structure of 4-Iodoisoxazolo[5,4-b]pyridin-3-amine.

Density Functional Theory (DFT) Calculations for Ground State Properties

No published research detailing DFT calculations to determine properties such as optimized geometry, electronic energy, or frontier molecular orbital energies for this compound could be located.

Ab Initio Approaches for Molecular Description

A literature search did not reveal any studies that have employed ab initio methods to provide a detailed molecular description of this compound.

Molecular Modeling and Dynamics Simulations for Conformational Exploration

There is no available research on molecular modeling or molecular dynamics simulations specifically aimed at exploring the conformational landscape of this compound.

Theoretical Studies on Reaction Mechanisms and Pathways relevant to Synthesis and Reactivity

While the synthesis of the isoxazolo[5,4-b]pyridine (B12869864) scaffold has been discussed in the literature, theoretical studies focusing on the specific reaction mechanisms, transition states, and regioselectivity for the synthesis or reactivity of the 4-iodo substituted version are absent.

Transition State Characterization and Activation Energy Prediction

No data is available on the characterization of transition states or the prediction of activation energies for reactions involving this compound.

Elucidation of Regioselectivity and Stereoselectivity

Theoretical studies elucidating the regioselectivity or stereoselectivity in the synthesis of this compound have not been reported.

Prediction of Spectroscopic Parameters (e.g., computed NMR chemical shifts) to Aid Experimental Elucidation

In the study of new chemical entities, the prediction of spectroscopic data through computational methods is a crucial step for structural confirmation. Techniques like Density Functional Theory (DFT) are commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For a molecule such as this compound, theoretical calculations of 1H and 13C NMR spectra would be performed. These computed values, when compared with experimentally obtained spectra, serve as a powerful tool for unequivocal structure verification. mdpi.comresearchgate.net The process typically involves optimizing the molecular geometry and then using methods like the Gauge-Independent Atomic Orbital (GIAO) method to predict the chemical shifts in various solvents. researchgate.net

Although no specific computed NMR data exists for this compound, a hypothetical data table for predicted chemical shifts would resemble the following, based on standard computational outputs:

Hypothetical Computed NMR Data for this compound (Note: This data is illustrative and not based on actual research findings.)

Atom NumberPredicted 13C Chemical Shift (ppm)Atom NumberPredicted 1H Chemical Shift (ppm)
C3165.2H58.15
C3a108.9H67.45
C485.7H (NH2)5.50
C5145.3
C6120.1
C7a158.4

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are key concepts in this analysis.

The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying electrophilic and nucleophilic sites. For this compound, an MEP analysis would likely reveal negative potential (red and yellow regions) around the nitrogen atoms of the pyridine (B92270) and isoxazole (B147169) rings and the oxygen atom, indicating their susceptibility to electrophilic attack. The amine group would also influence the potential map. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich amine group and parts of the fused ring system, while the LUMO might be distributed over the heterocyclic rings. mdpi.com

A hypothetical table summarizing FMO analysis would include the following parameters:

Hypothetical FMO Analysis for this compound (Note: This data is illustrative and not based on actual research findings.)

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)4.7

While specific computational data for this compound is not available, the principles of computational chemistry provide a clear roadmap for how such an analysis would be conducted and the types of valuable insights it would yield.

In Vitro Biological Activity Screening and Mechanistic Insights of 4 Iodoisoxazolo 5,4 B Pyridin 3 Amine and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies Based on In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for optimizing lead compounds and designing new derivatives with enhanced potency and more favorable properties.

Several QSAR studies have been conducted on isoxazole-containing scaffolds to understand the structural requirements for their biological activities. For example, a QSAR study on a series of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives was performed to explore the molecular mechanism of their interaction with human serum albumin. nih.gov This type of analysis, known as a quantitative structure–retention relationship (QSRR), helps in predicting the protein binding of new analogues. nih.gov

In the context of anti-inflammatory activity, QSAR models have been developed for newer isoxazole (B147169) derivatives, showing a strong correlation between the predicted and observed activities. youtube.com Similarly, 3D-QSAR models, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been applied to isoxazole derivatives acting as agonists for the Farnesoid X receptor (FXR). nih.gov These models help to create contour maps that visualize which structural features, such as hydrophobic or electronegative groups at specific positions, are critical for biological activity. nih.gov For antifungal isoxazole derivatives, hologram QSAR (HQSAR) models have been built to gain deeper insight into their activity profiles. nih.gov Such predictive models are essential tools in modern drug discovery, guiding the synthesis of more effective therapeutic agents.

Analysis of the Impact of Halogen Substituents on Activity Profiles

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. Properties such as lipophilicity, electronic effects, and metabolic stability can be fine-tuned by the choice and position of a halogen substituent. In the context of the isoxazolo[5,4-b]pyridin-3-amine (B1303197) scaffold, the effect of halogenation at the 4-position is of significant interest for structure-activity relationship (SAR) studies.

Despite a thorough review of the scientific literature, no specific in vitro biological activity data for 4-Iodoisoxazolo[5,4-b]pyridin-3-amine was found. Furthermore, a direct comparative analysis of a series of 4-halo-isoxazolo[5,4-b]pyridin-3-amines (e.g., fluoro, chloro, bromo, and iodo derivatives) appears to be absent from published studies. This data gap prevents a detailed discussion and the creation of a comparative data table on the direct impact of different halogen substituents at the 4-position on the biological activity of this specific scaffold.

General principles of medicinal chemistry suggest that the variation of the halogen at the 4-position would likely influence the compound's activity. For instance, the increasing size and polarizability from fluorine to iodine, along with the differing electronegativity and ability to form halogen bonds, could significantly impact binding interactions with biological targets. However, without experimental data, any discussion on the specific effects of a 4-iodo substituent versus other halogens on the activity of isoxazolo[5,4-b]pyridin-3-amine would be purely speculative.

Evaluation of Substituent Effects at the 3-Amino Position

Research by Kandefer-Szerszeń and colleagues provides valuable insights into the impact of substituents at the 3-amino position of the isoxazolo[5,4-b]pyridine (B12869864) core on its antiproliferative activity. A series of 3-substituted aminoisoxazolo[5,4-b]pyridines were synthesized and evaluated in vitro against a panel of human and mouse tumor cell lines. nih.gov

The study revealed that modifications at the 3-amino group significantly influence the cytotoxic potential of these compounds. Specifically, the introduction of haloacyl groups at this position led to the most promising activity. Two compounds, 3-chloroacetylaminoisoxazolo[5,4-b]pyridine (V) and 3-(2-bromopropionyl)aminoisoxazolo[5,4-b]pyridine (VI), demonstrated notable cytotoxic activity against eight different tumor cell lines. nih.gov Their 50% inhibitory dose (ID50) values were within the range considered significant for synthetic agents, indicating their potential as antiproliferative agents. nih.gov

In contrast, the unsubstituted 3-aminoisoxazolo[5,4-b]pyridine (III) and its derivatives with other functionalities, such as amides derived from non-halogenated acids and Schiff bases, were found to be inactive. nih.gov This suggests that the presence of a reactive haloacyl moiety at the 3-amino position is crucial for the observed cytotoxic effects. The authors of the study hypothesized that these compounds might act as alkylating agents, a mechanism of action common to many anticancer drugs. nih.gov

The antiproliferative activity of the most active compounds from this study is summarized in the table below.

Table 1: In Vitro Antiproliferative Activity of 3-Substituted Aminoisoxazolo[5,4-b]pyridines

Compound Substituent at 3-Amino Position Cell Line ID50 (µg/mL) nih.gov
V -COCH₂Cl J-45 (human myeloid leukemia) 1.8
V -COCH₂Cl HL-60 (human promyelocytic leukemia) 2.5
V -COCH₂Cl K-562 (human chronic myeloid leukemia) 3.0
V -COCH₂Cl P-388 (mouse leukemia) 3.5
V -COCH₂Cl A-549 (human lung carcinoma) 4.0
V -COCH₂Cl SW-707 (human rectal adenocarcinoma) 3.8
V -COCH₂Cl T-47D (human breast cancer) 3.2
V -COCH₂Cl U-87 MG (human glioblastoma) 2.8
VI -COCH(Br)CH₃ J-45 (human myeloid leukemia) 2.2
VI -COCH(Br)CH₃ HL-60 (human promyelocytic leukemia) 3.0
VI -COCH(Br)CH₃ K-562 (human chronic myeloid leukemia) 3.5
VI -COCH(Br)CH₃ P-388 (mouse leukemia) 4.0
VI -COCH(Br)CH₃ A-549 (human lung carcinoma) > 5.0
VI -COCH(Br)CH₃ SW-707 (human rectal adenocarcinoma) 4.5
VI -COCH(Br)CH₃ T-47D (human breast cancer) 3.8
VI -COCH(Br)CH₃ U-87 MG (human glioblastoma) 3.5

These findings underscore the critical role of the substituent at the 3-amino position in defining the biological activity of the isoxazolo[5,4-b]pyridine scaffold. The presence of an electrophilic haloacyl group appears to be a key determinant for antiproliferative activity, likely through covalent modification of biological targets within the cancer cells.

Advanced Research Perspectives and Future Directions for 4 Iodoisoxazolo 5,4 B Pyridin 3 Amine

Continuous Advancement in Sustainable and Efficient Synthetic Methodologies for the Isoxazolo[5,4-b]pyridine (B12869864) Scaffold

Exploration of Novel Catalytic Systems

Recent research has highlighted the use of various catalysts to promote the synthesis of isoxazolo[5,4-b]pyridines. For instance, a divergent synthesis of isoxazolo[5,4-b]pyridine-α-carboxylates and isoxazolo[5,4-b]pyridine-γ-carboxylates has been achieved using different silver salts and a phosphoric acid as catalysts. researchgate.net This method allows for the selective construction of different isomers in moderate to good yields. researchgate.net Another approach involves the use of p-toluenesulfonic acid monohydrate (p-TSA·H2O) in water for the one-pot, three-component synthesis of spiro[oxindoline-3,4′-isoxazolo[5,4-b]pyrazolo[4,3-e]pyridines], which offers good to excellent yields and a simple purification process. researchgate.net L-proline has also been employed as a catalyst for the synthesis of spiro(isoxazolo[5,4-b]pyridine-5,5′-pyrimidine) derivatives in water through a pseudo five-component one-pot domino aza-Diels–Alder reaction. researchgate.net

Furthermore, microwave-assisted synthesis has emerged as a powerful tool. nih.govacs.org A series of new polycyclic-fused isoxazolo[5,4-b]pyridines were successfully obtained through a one-pot tandem reaction under microwave irradiation in water, without the need for any additional reagent or catalyst. nih.govacs.org This protocol is noted for its environmental friendliness and suitability for creating compound libraries. nih.govacs.org The use of ultrasound irradiation, with acetic acid acting as both a solvent and a catalyst, represents another innovative and green approach to synthesizing isoxazolo[5,4-b]pyridines. researchgate.net

Catalytic SystemReaction TypeAdvantages
Silver salts and phosphoric acidDivergent synthesisSelective formation of isomers
p-Toluenesulfonic acid monohydrate (p-TSA·H2O)One-pot, three-component reactionGood to excellent yields, simple purification
L-prolinePseudo five-component one-pot domino aza-Diels–Alder reactionMild conditions, high yields
Microwave irradiationOne-pot tandem reactionGreen, no additional catalyst needed
Ultrasound irradiation with acetic acidOne-pot reactionShort reaction time, high efficiency, green

Implementation of Flow Chemistry and Automation in Synthesis

The principles of flow chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including those with isoxazole (B147169) and pyridine (B92270) rings. This technology offers several advantages over traditional batch synthesis, such as improved reaction control, enhanced safety, and the potential for automation. While specific examples for the flow synthesis of 4-Iodoisoxazolo[5,4-b]pyridin-3-amine are still emerging, the successful application of flow chemistry to related scaffolds like pyrazolo[3,4-b]pyridines suggests its high potential. mdpi.com For instance, a microwave-flow hybrid approach has been used for the synthesis of pyrazolo[3,4-b]pyridine derivatives. mdpi.com The development of automated flow chemistry processes is a significant area of recent development, promising to streamline the synthesis of complex pharmaceutical compounds. flowchemistrysociety.com

Synergistic Integration of Experimental Synthesis and Computational Design for Rational Molecular Engineering

The combination of experimental synthesis with computational modeling is a powerful strategy for the rational design of new molecules with desired properties. In the context of isoxazolo[5,4-b]pyridines, computational tools can be used to predict the biological activity and physicochemical properties of novel derivatives, thereby guiding synthetic efforts. mdpi.comresearchgate.net

For example, in silico analysis has been used to identify the potential inhibitory activity of oxazolo[5,4-d]pyrimidine (B1261902) derivatives towards human vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comresearchgate.net Molecular docking studies can further elucidate the binding modes of these compounds within the active site of target proteins. mdpi.comresearchgate.net This computational insight allows for the targeted synthesis of compounds with potentially enhanced activity. The structures of newly synthesized isoxazolo[5,4-b]pyridines are often confirmed by X-ray crystal structural analysis, providing a crucial link between theoretical models and experimental reality. researchgate.net This integrated approach, which combines predictive modeling with empirical validation, is essential for the efficient discovery of new functional molecules. clockss.org

Investigation of Applications in Advanced Materials Science

The unique structural and electronic properties of the isoxazolo[5,4-b]pyridine scaffold make it a promising candidate for applications in materials science. researchgate.net Research in this area is focused on exploring their optical and electronic characteristics and their potential for incorporation into novel materials.

Exploration of Optical and Electronic Properties

Derivatives of the isomeric oxazolo[4,5-b]pyridine (B1248351) system have been shown to exhibit interesting fluorescence properties. researchgate.net The introduction of electron-donating and electron-withdrawing groups can influence the ground and excited state dipole moments, leading to fluorescence with a strong charge-transfer character. researchgate.net These properties make them potential candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.net Similarly, the electronic properties of isoxazolo[5,4-b]pyridines are of interest, with some derivatives being investigated for their potential as organic sensitizers in solar cells. The ability to tune the electronic structure through chemical modification is a key advantage in this context.

Incorporation into Polymeric Systems

The incorporation of heterocyclic units like isoxazolo[5,4-b]pyridine into polymeric structures is a promising avenue for creating new materials with tailored properties. While direct examples of polymers containing this compound are not yet widely reported, the general strategy of using functionalized heterocycles as monomers or building blocks in polymer synthesis is well-established. This approach can lead to materials with enhanced thermal stability, specific electronic or optical properties, or unique biological activities. The development of such polymers could open up new applications in areas ranging from electronics to biomedicine.

Further Exploration in Agrochemical Research and Development

The isoxazole ring is a well-established pharmacophore in a variety of agrochemicals, including fungicides, herbicides, and insecticides. scilit.comresearchgate.net These compounds are crucial for protecting crops and ensuring food security. google.com The isoxazolo[5,4-b]pyridine framework, in particular, has been noted for its potential agrochemical properties, such as herbicidal and soil fungicidal activity. acs.org The exploration of this compound in this sector is a promising avenue for the discovery of new and more effective crop protection agents.

Recent research has highlighted the herbicidal potential of isoxazole derivatives. For instance, a 2025 study on a series of isoxazole derivatives demonstrated their effectiveness against barnyard grass (Echinochloa crus-galli), a common weed in rice fields. researchgate.net The most active compound in the study, 5-(3-Fluoro-2-hydroxylphenyl) isoxazole, showed significant weed control, suggesting that specific substitutions on the isoxazole ring system can lead to potent herbicidal agents. researchgate.net This underscores the potential for developing derivatives of this compound as novel herbicides.

The development of new agrochemicals often involves creating and screening libraries of related compounds to identify those with the highest efficacy and desired properties. The structure of this compound is well-suited for the generation of such a library, allowing for systematic modification to optimize its biological activity.

Table 1: Potential Agrochemical Applications of the Isoxazolo[5,4-b]pyridine Scaffold

Application AreaRationalePotential for this compound
Herbicides Isoxazole derivatives have shown proven herbicidal activity against common weeds. scilit.comresearchgate.netThe core structure can be modified to develop selective herbicides that are effective against specific plant species while being safe for the main crop.
Fungicides The isoxazole ring is a component of several existing fungicides used in agriculture. researchgate.netgoogle.comThe compound can be used as a lead structure to design new fungicides to combat the increasing incidence of fungal infections in plants. google.com
Insecticides Certain isoxazole derivatives have been identified as effective insecticides. scilit.comFurther research could explore the potential of this compound and its derivatives in controlling insect pests that are harmful to crops.

Development of Chemical Probes and Tools for Biological System Interrogation

Chemical probes are essential tools for understanding complex biological systems. They allow researchers to selectively interact with and study the function of specific biomolecules, such as proteins and enzymes. The unique structure of this compound makes it an excellent candidate for the development of such probes. eurekaselect.com

The compound possesses two key functional groups that can be readily modified: the iodine atom at the 4-position and the amine group at the 3-position. The iodine atom can be used in cross-coupling reactions, such as the Sonogashira coupling, to attach other chemical entities. nih.gov This allows for the introduction of reporter groups, like fluorophores or biotin (B1667282) tags, which are essential for detecting and visualizing the probe's interaction with its biological target. Furthermore, the iodine atom can be replaced with a radioactive isotope, enabling its use in radio-imaging studies.

The amine group provides another site for modification, allowing for the attachment of various molecules that can alter the probe's properties, such as its solubility, cell permeability, or binding affinity to a specific target. The development of such probes from isoxazolo[5,4-d]pyrimidine (B13100350) derivatives has been shown to be effective in targeting specific biological pathways, such as those involved in cancer. mdpi.com

Table 2: Strategies for Developing Chemical Probes from this compound

Modification SiteChemical ReactionAttached MoietyApplication
4-Iodo Position Sonogashira CouplingAlkyne-containing fluorophoreFluorescence imaging of biological targets
4-Iodo Position Stille CouplingOrganostannane with a biotin tagAffinity-based protein purification
3-Amine Position Amide CouplingPolyethylene glycol (PEG) chainImproved solubility and pharmacokinetic properties
3-Amine Position AcylationPhoto-affinity labelCovalent labeling of target proteins upon UV irradiation

The creation of such chemical probes can aid in the discovery of new drug targets and the elucidation of disease mechanisms. For example, isoxazolo[5,4-d]pyrimidine derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis, which is the formation of new blood vessels and a critical process in tumor growth. mdpi.com

Addressing Challenges in the Design and Synthesis of Fused Heterocyclic Compounds

The synthesis of fused heterocyclic compounds like this compound presents a number of challenges for chemists. numberanalytics.com These challenges include achieving high yields, ensuring regioselectivity, and developing environmentally friendly and sustainable synthetic methods. numberanalytics.comrsc.org The complexity of these molecules often requires multi-step syntheses, which can be inefficient and generate significant waste. rsc.org

Traditional methods for synthesizing isoxazolopyridines often involve harsh reaction conditions and the use of toxic solvents. beilstein-journals.orgnih.gov However, significant progress has been made in developing more efficient and "green" synthetic strategies. These include the use of microwave-assisted synthesis, ultrasound irradiation, and multi-component reactions in water. acs.orgnih.govresearchgate.net

Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for the synthesis of isoxazolo[5,4-b]pyridines. acs.orgnih.gov One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also offer a more streamlined and efficient approach to these complex molecules. researchgate.net These modern synthetic methods are crucial for overcoming the challenges associated with producing these valuable compounds on a larger scale.

Table 3: Modern Synthetic Approaches for Fused Heterocyclic Compounds

Synthetic MethodDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave energy to heat the reaction mixture, accelerating reaction rates. acs.orgnih.govReduced reaction times, higher yields, and often milder reaction conditions. nih.gov
Ultrasound Irradiation (Sonochemistry) Uses high-frequency sound waves to induce cavitation, which enhances chemical reactivity. researchgate.netImproved reaction rates and yields, and can promote reactions that are difficult to achieve with conventional heating.
Multi-Component Reactions (MCRs) Combines three or more starting materials in a single reaction to form a complex product. acs.orgresearchgate.netHigh atom economy, reduced number of purification steps, and increased efficiency.
Catalyst-Free Synthesis in Water Conducts reactions in water without the need for a catalyst, making the process more environmentally friendly. acs.orgnih.govReduced environmental impact, lower cost, and simplified purification.

The continued development of these advanced synthetic methodologies will be essential for the future of research on this compound and other complex heterocyclic compounds. By making these molecules more accessible, chemists can accelerate the discovery of new drugs, agrochemicals, and other valuable materials. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.